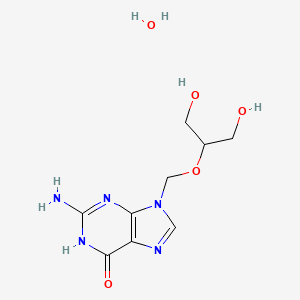

Ganciclovir (hydrate)

Description

BenchChem offers high-quality Ganciclovir (hydrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ganciclovir (hydrate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

Formule moléculaire |

C9H15N5O5 |

|---|---|

Poids moléculaire |

273.25 g/mol |

Nom IUPAC |

2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)-1H-purin-6-one;hydrate |

InChI |

InChI=1S/C9H13N5O4.H2O/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16;/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17);1H2 |

Clé InChI |

KLXHZXWXXKSKRU-UHFFFAOYSA-N |

SMILES canonique |

C1=NC2=C(N1COC(CO)CO)N=C(NC2=O)N.O |

Origine du produit |

United States |

Foundational & Exploratory

Ganciclovir hydrate antiviral spectrum CMV HSV VZV

Ganciclovir Hydrate: Mechanistic Pathways, Antiviral Spectrum, and in vitro Susceptibility Profiling against CMV, HSV, and VZV

Introduction & Pharmacological Profile

Ganciclovir (9-(1,3-dihydroxy-2-propoxymethyl)guanine) hydrate is a synthetic acyclic nucleoside analogue of guanosine. It serves as a cornerstone antiviral therapeutic, primarily indicated for the management of severe cytomegalovirus (CMV) infections in immunocompromised cohorts, such as solid organ transplant (SOT) and hematopoietic stem cell transplant (HSCT) recipients[1]. While structurally related to acyclovir, the addition of a hydroxymethyl group on the acyclic side chain fundamentally alters its pharmacodynamics. This structural modification confers superior efficacy against CMV, while maintaining potent broad-spectrum activity against other members of the Herpesviridae family, including Herpes Simplex Virus types 1 and 2 (HSV-1, HSV-2) and Varicella-Zoster Virus (VZV)[2][3].

Mechanism of Action: The Enzymatic Causality of Viral Inhibition

The antiviral efficacy of ganciclovir relies on a highly selective, self-validating cascade of intracellular phosphorylation events. This mechanism ensures that cytotoxicity is strictly localized to virally infected cells, sparing healthy host tissue[2][4].

-

Initial Monophosphorylation (The Selectivity Gate): In uninfected host cells, ganciclovir remains largely inactive as a prodrug. Upon entry into an infected cell, it undergoes its first and rate-limiting phosphorylation step. The causality of its broad spectrum lies in its affinity for specific viral kinases:

-

CMV: Phosphorylation is catalyzed by the viral UL97 protein kinase (a phosphotransferase)[4][5]. Ganciclovir is approximately 25 times more potent than acyclovir against CMV because the UL97 kinase possesses a significantly higher substrate affinity for ganciclovir[1].

-

HSV/VZV: The initial phosphorylation is mediated by the viral thymidine kinase (TK) encoded by the UL23 gene in HSV and the ORF36 gene in VZV[5].

-

-

Di- and Tri-phosphorylation: Once monophosphorylated, host cellular kinases (such as guanylate kinase) recognize the intermediate and subsequently convert ganciclovir-monophosphate (GCV-MP) to its active triphosphate form (GCV-TP)[3][6].

-

Polymerase Inhibition and Chain Termination: GCV-TP functions as a competitive inhibitor of endogenous deoxyguanosine triphosphate (dGTP) for binding to the viral DNA polymerase (e.g., UL54 in CMV, UL30 in HSV)[1][4]. Unlike acyclovir, which causes absolute and immediate chain termination, ganciclovir possesses a 3'-hydroxyl equivalent. Its incorporation into the elongating viral DNA strand allows for limited further extension (typically one or two nucleotides) before causing a profound structural distortion that halts DNA chain elongation, effectively arresting viral replication[5].

Intracellular activation pathway of Ganciclovir and subsequent viral DNA polymerase inhibition.

Antiviral Spectrum and Quantitative Efficacy

Ganciclovir hydrate exhibits a broad in vitro antiviral spectrum across the Herpesviridae family. The quantitative susceptibility of a viral strain is typically expressed as the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50).

Table 1: Comparative in vitro Susceptibility (IC50/EC50) of Human Herpesviruses to Ganciclovir

| Viral Pathogen | Ganciclovir IC50/EC50 Range (μM) | Primary Activating Viral Enzyme | Target DNA Polymerase |

| Human Cytomegalovirus (HCMV) | 0.2 – 5.84 | UL97 Phosphotransferase | UL54 |

| Herpes Simplex Virus (HSV-1 / 2) | 0.1 – 20.0 | TK (UL23) | UL30 / UL42 |

| Varicella-Zoster Virus (VZV) | ~1.0 | TK (ORF36) | ORF28 |

Data synthesized from standardized phenotypic assays[3][7][8]. Note: Clinical isolate IC50 values may shift based on the specific cell line and assay methodology employed.

Experimental Workflows: Standardized Phenotypic Susceptibility Assays

To validate the efficacy of ganciclovir hydrate against clinical isolates or engineered viral strains, robust and reproducible phenotypic assays are required. The Plaque Reduction Assay (PRA) remains the "gold standard" for determining the IC50 of CMV, HSV, and VZV isolates[9][10].

Protocol: Standardized Plaque Reduction Assay for CMV/HSV Rationale: This protocol establishes a self-validating system where the reduction in macroscopic viral plaques is directly proportional to the competitive inhibition of viral DNA polymerase by GCV-TP[7][9].

-

Cell Culture Preparation: Seed human fibroblast cells (e.g., MRC-5, HFF, or MRHF at population-doubling levels 26-30) into 24-well tissue culture plates. Incubate at 37°C with 5% CO₂ until cells reach 95-100% confluence[9].

-

Viral Inoculation: Dilute the viral stock (or cell-associated clinical isolate) in maintenance medium to yield approximately 40 to 80 plaque-forming units (PFU) per well. Inoculate 0.2 mL of the viral suspension per well[9].

-

Adsorption: Allow the virus to adsorb to the monolayer for 90 minutes at 37°C. Gently rock the plates every 15 minutes to ensure even distribution and prevent cellular desiccation[9].

-

Drug Overlay Application: Aspirate the viral inoculum. Overlay the wells with 1.5 mL of a semi-solid matrix (e.g., 0.4% agarose or methylcellulose in Minimum Essential Medium supplemented with 5% Fetal Bovine Serum) containing serial dilutions of ganciclovir hydrate (e.g., 0, 1.5, 3.0, 6.0, 12.0, 24.0, 48.0, and 96.0 μM). Prepare each concentration in triplicate to ensure statistical reliability[9].

-

Incubation: Incubate the plates undisturbed at 37°C in a 5% CO₂ humidified incubator. Incubation time varies by virus: 2-3 days for HSV, 7-14 days for the slower-growing CMV, or until at least 40 distinct plaques are visible in the drug-free control wells[9].

-

Fixation and Staining: Fix the monolayers by adding 10% formalin in phosphate-buffered saline directly over the agarose plug for 2 hours. Remove the agarose plug and stain the fixed cells with 0.8% crystal violet in 50% ethanol[9].

-

Quantification and IC50 Calculation: Count the plaques microscopically. Calculate the plaque ratio (plaques in drug-treated well / mean plaques in control wells). Determine the IC50 using non-linear regression (e.g., fitting the median effect equation or a sigmoid Emax model)[7][9].

Step-by-step workflow of the Standardized Plaque Reduction Assay for IC50 determination.

Mechanisms of Resistance and Clinical Implications

Prolonged ganciclovir exposure, particularly in profoundly immunosuppressed patients with high viral loads, can select for resistant viral subpopulations[5]. Understanding the etiology of this resistance is critical for drug development and clinical management.

-

CMV Resistance: Over 90% of ganciclovir-resistant CMV clinical isolates harbor mutations in the UL97 kinase gene (commonly clustering at codons 460, 520, and 590–607). These mutations structurally alter the kinase, severely impairing the initial monophosphorylation of the drug without compromising the essential viral functions of the enzyme[5]. High-level resistance (IC50 > 12 μM) or cross-resistance to alternative agents like foscarnet and cidofovir typically involves secondary, compounding mutations in the UL54 DNA polymerase gene[10][11].

-

HSV/VZV Resistance: Resistance in HSV and VZV is predominantly mediated by mutations resulting in thymidine kinase deficiency (TK-negative strains) or altered TK substrate specificity. Because ganciclovir strictly requires TK for activation in these viruses, TK-mutant strains exhibit cross-resistance to both acyclovir and ganciclovir[3][5]. In such scenarios, alternative agents like foscarnet or cidofovir, which bypass the need for viral kinase activation, are indicated[3].

References

-

Scilit. "Ganciclovir - Mechanism of action CMV HSV VZV". [Link]

-

YouTube. "Pharmacology of Ganciclovir ; Clinical uses, Mechanism of action, Absorption and Side effects". [Link]

-

MedSchool. "Ganciclovir | Drug Guide". [Link]

-

National Institutes of Health (NIH). "Antiviral Drug Resistance: Mechanisms and Clinical Implications".[Link]

-

ClinPGx. "Acyclovir/Ganciclovir Pathway, Pharmacokinetics/Pharmacodynamics". [Link]

-

National Institutes of Health (NIH). "A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates". [Link]

-

National Institutes of Health (NIH). "Flow Cytometric Determination of Ganciclovir Susceptibilities of Human Cytomegalovirus Clinical Isolates".[Link]

-

National Institutes of Health (NIH). "Optimizing Antiviral Dosing for HSV and CMV Treatment in Immunocompromised Patients".[Link]

-

SciSpace. "Combination Antiviral Therapy for Ganciclovir-Resistant Cytomegalovirus Infection in Solid-Organ Transplant Recipients".[Link]

-

Researcher.Life. "Resistance of Human Cytomegalovirus to Antiviral Drugs".[Link]

-

MDPI. "Valganciclovir—Ganciclovir Use and Systematic Therapeutic Drug Monitoring".[Link]

-

ISAR-ICAR. "Meeting report: 26th International Conference on Antiviral Research". [Link]

-

National Institutes of Health (NIH). "Practical updates in clinical antiviral resistance testing". [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. scilit.com [scilit.com]

- 3. Optimizing Antiviral Dosing for HSV and CMV Treatment in Immunocompromised Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Practical updates in clinical antiviral resistance testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiviral Drug Resistance: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Flow Cytometric Determination of Ganciclovir Susceptibilities of Human Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.wildapricot.com [cdn.wildapricot.com]

- 9. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. artefacts-discovery.researcher.life [artefacts-discovery.researcher.life]

- 11. scispace.com [scispace.com]

Molecular Weight Calculation & Stoichiometry: Ganciclovir Hydrate vs. Sodium Salt

Executive Summary

In drug development and virology research, the precise quantification of Ganciclovir (GCV) is critical for ensuring reproducible

While the therapeutic dosage is universally standardized to the anhydrous free base (MW 255.23 g/mol ), the physical substance handled in the lab is often the sodium salt (MW 277.21 g/mol ) or a hydrate .[1] Failure to apply the correct stoichiometric conversion factor results in a systematic concentration error of 8.6% (for sodium salt) or higher (for hydrates), potentially invalidating potency assays.[1]

This guide provides a definitive technical framework for distinguishing these forms, calculating exact molecular weights, and preparing validated stock solutions.

Part 1: Chemical Fundamentals & Stoichiometry[1][2]

To accurately calculate dosage, one must first understand the structural relationship between the three primary forms of the drug.

The Three Chemical Entities

| Entity | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Solubility (Water) |

| Ganciclovir (Anhydrous Base) | 255.23 | 82410-32-0 | Low (~2.6 mg/mL) | |

| Ganciclovir Sodium | 277.21 | 107910-75-8 | High (>50 mg/mL) | |

| Ganciclovir Hydrate | Variable | 1359968-33-4 | Low |

The Salt Formation Mechanism

Ganciclovir is a weak acid (

Key Stoichiometric Ratio:

-

Implication: 1.086 mg of Ganciclovir Sodium delivers exactly 1.000 mg of Ganciclovir active moiety.

-

Pharmaceutical Standard: Commercial vials (e.g., Cytovene) contain 543 mg of Ganciclovir Sodium to provide 500 mg of Ganciclovir.[1][2]

Visualization: Chemical Transformation

The following diagram illustrates the conversion from the free base to the sodium salt, highlighting the loss of a proton and the addition of a sodium ion.

Figure 1: Stoichiometric conversion of Ganciclovir Free Base to Sodium Salt. Note the 1:1 molar ratio.

Part 2: The Universal Calculation Protocol

Do not rely on the generic molecular weight printed on the bottle label without verification.[1] Manufacturers often print the MW of the anhydrous base even if the product is a hydrate or salt, or vice versa.

The General Formula

To prepare a solution with a specific molarity (

Where:

- = Desired Molarity (mol/L)[1]

- = Volume (L)[1][4]

- = 255.23 g/mol [1][4][5]

- = MW of the specific powder you have (Salt or Base)[1]

- = Water content from Certificate of Analysis (CoA)[1]

Scenario A: Using Ganciclovir Sodium

Goal: Prepare 10 mL of 50 mM Ganciclovir stock.

-

Substance: Ganciclovir Sodium (Anhydrous).[1]

-

Calculation:

-

Note: If you used the base MW (255.23), you would weigh 127.6 mg, resulting in a 46 mM solution (8% error).[1]

Scenario B: Using Ganciclovir Hydrate

Goal: Prepare 10 mL of 50 mM Ganciclovir stock.

-

Substance: Ganciclovir Free Base (Hydrated).[1]

-

CoA Data: Water content = 3.5% (Hemihydrate range).[1]

-

Calculation:

Part 3: Experimental Validation & Workflow

Trust but verify. A prepared stock solution must be validated to ensure the compound has dissolved completely and the concentration is accurate.

Solubility & pH Check[2]

-

Ganciclovir Sodium: Dissolves instantly in water/PBS.[1] pH will be alkaline (~11).[1] Do not adjust pH immediately if storing; high pH stabilizes the salt.[1] Adjust pH only upon dilution into media.[1]

-

Ganciclovir Base: Poorly soluble in neutral water.[1] Requires addition of 0.1 N HCl or 0.1 N NaOH to dissolve.[1]

-

Protocol: Suspend powder in water

Add 1 eq.[1] NaOH

-

Spectrophotometric Verification (Self-Validating Step)

Ganciclovir has a distinct UV absorption profile.[1][3] Use this to verify your stock concentration.[1]

Validation Formula:

Decision Tree: Preparation Workflow

This workflow ensures you select the correct solvent and calculation based on the raw material.[1]

Figure 2: Decision logic for Ganciclovir stock preparation. Note the divergent solvent requirements.

Part 4: Pharmaceutical Implications[1][2][3][7]

Dosage Equivalence Table

When converting between clinical doses and laboratory in vitro concentrations, use the following equivalence:

| Parameter | Ganciclovir (Base) | Ganciclovir Sodium |

| Active Moiety | 100% | 92.1% |

| Sodium Content | 0% | 7.9% |

| Clinical Vial (500 mg) | N/A (Theoretical) | Contains 543 mg powder |

| Molar Mass | 255.23 g/mol | 277.21 g/mol |

Stability Considerations

-

Ganciclovir Sodium (Lyophilized): Stable at room temperature.[1] Once reconstituted, it is stable for 12 hours at room temperature or 24 hours at 4°C. Do not freeze reconstituted solutions if possible, as precipitation may occur.

-

pH Sensitivity: Ganciclovir precipitates at neutral pH if the concentration exceeds 2-3 mg/mL.[1][3] Always maintain stock solutions at high pH (Sodium salt) or low pH (Acidified base) before final dilution into culture media.[1]

References

-

USP Monograph . Ganciclovir for Injection. United States Pharmacopeia (USP-NF).[1][3] Link[1]

-

FDA Prescribing Information . CYTOVENE®-IV (ganciclovir sodium) for injection.[1][3][6] U.S. Food and Drug Administration.[1][7][8] Link

-

PubChem Compound Summary . Ganciclovir (CID 135398740).[1][5] National Center for Biotechnology Information.[1] Link[1]

-

European Medicines Agency . Cymevene (Ganciclovir) Summary of Product Characteristics. Link

-

Chemical Book . Ganciclovir Sodium Properties and Stoichiometry. Link

Sources

- 1. Ganciclovir | CymitQuimica [cymitquimica.com]

- 2. drugs.com [drugs.com]

- 3. Ganciclovir - CAS:82410-32-0 - Hubei Teyer Pharmaceutical Co., Ltd [teyerpharm.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Ganciclovir (GCV), Anti-viral compound (CAS 82410-32-0) | Abcam [abcam.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Ganciclovir Sodium | acyclovir analogue | CMV| CAS# 107910-75-8 | InvivoChem [invivochem.com]

- 8. researchgate.net [researchgate.net]

Ganciclovir Hydrate (CAS 1359968-33-4): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of Ganciclovir Hydrate, a crucial antiviral agent. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, mechanism of action, synthesis, and analytical characterization of this compound, with a particular focus on its hydrated state.

Introduction: The Significance of Ganciclovir

Ganciclovir, a synthetic nucleoside analogue of 2'-deoxyguanosine, is a potent antiviral drug primarily used in the treatment and prevention of cytomegalovirus (CMV) infections, particularly in immunocompromised individuals such as organ transplant recipients and those with HIV/AIDS.[1][2] Its ability to selectively target virus-infected cells underscores its therapeutic importance. This guide will focus on the hydrated form of Ganciclovir, providing technical insights essential for its effective application in research and pharmaceutical development.

Physicochemical Properties and Solid-State Characterization

The physical and chemical properties of an active pharmaceutical ingredient (API) are fundamental to its formulation, stability, and bioavailability. Ganciclovir can exist in both anhydrous and hydrated forms, and understanding the differences between these is critical for development.[3][4] Hydrates often exhibit different solubilities and stability profiles compared to their anhydrous counterparts, which can significantly impact drug performance.[5]

Core Physicochemical Data

A summary of the key physicochemical properties of Ganciclovir is presented in the table below. It is important to note that while the CAS number 1359968-33-4 is specific to a hydrate form, much of the publicly available data does not differentiate between the anhydrous and hydrated states.

| Property | Value | Source(s) |

| IUPAC Name | 2-Amino-9-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-1,9-dihydro-6H-purin-6-one | [2] |

| CAS Number | 1359968-33-4 (Hydrate); 82410-32-0 (Anhydrous) | [6][7] |

| Molecular Formula | C₉H₁₃N₅O₄ (anhydrous basis) | [2] |

| Molecular Weight | 255.23 g/mol (anhydrous basis) | [2] |

| Melting Point | ~250 °C (with decomposition) | [2] |

| pKa | 2.2, 9.4 | [8] |

| LogP | -1.66 | [2] |

| Aqueous Solubility | 4.3 mg/mL at 25°C and pH 7 | [2] |

Solid-State Characterization: Distinguishing Hydrated and Anhydrous Forms

The crystalline form of Ganciclovir can significantly influence its properties. Ganciclovir is known to exist in multiple polymorphic forms, including two anhydrous forms (Form I and Form II) and at least two hydrated forms (a hemihydrate and a monohydrate).[3][4]

X-Ray Powder Diffraction (XRPD) is a primary technique for distinguishing between these forms. A patent for a crystalline Ganciclovir sodium hydrate reports characteristic diffraction peaks at 2θ angles of 8.11°, 20.38°, and 24.46°.[9] This provides a specific fingerprint for this hydrated salt form.

Thermal Analysis , such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), is also crucial. TGA can quantify the water content in the hydrated forms by showing weight loss at specific temperatures corresponding to dehydration. DSC can then reveal the melting and decomposition behavior of the resulting anhydrous material. For instance, one study noted that a hydrated form (Form III) converts to the anhydrous Form II at around 210°C.[4]

The causal reasoning behind the importance of this characterization lies in the potential for phase transformations during manufacturing and storage. A change in the crystalline form can alter the drug's solubility and dissolution rate, potentially impacting its clinical efficacy. Therefore, a thorough solid-state characterization is a self-validating system to ensure consistent product quality and performance.

Mechanism of Action: A Targeted Antiviral Strategy

Ganciclovir's efficacy stems from its selective inhibition of viral DNA synthesis.[6][10] This multi-step process, initiated within virus-infected cells, provides a high degree of specificity, minimizing toxicity to uninfected host cells.

The mechanism can be broken down into the following key steps:

-

Cellular Uptake: Ganciclovir enters both infected and uninfected cells.

-

Viral-Specific Activation: Inside a CMV-infected cell, a virus-encoded protein kinase, UL97, phosphorylates Ganciclovir to Ganciclovir monophosphate.[10] This is the rate-limiting and selectivity-determining step, as this enzyme is absent in uninfected cells.

-

Conversion to the Active Form: Host cell kinases then further phosphorylate the monophosphate to Ganciclovir diphosphate and subsequently to Ganciclovir triphosphate.[6]

-

Inhibition of Viral DNA Polymerase: Ganciclovir triphosphate is the active antiviral agent. It competitively inhibits the viral DNA polymerase, and it can also be incorporated into the growing viral DNA chain.[10]

-

Chain Termination: Because Ganciclovir lacks a true 3'-hydroxyl group, its incorporation into the DNA strand prevents further elongation, effectively terminating viral DNA replication.[10]

Caption: Mechanism of action of Ganciclovir.

Synthesis of Ganciclovir: A Comparative Overview

The synthesis of Ganciclovir can be approached through various routes. For researchers, understanding these methods is key to obtaining the desired compound with high purity and yield. Here, we compare a conventional multi-step synthesis with a more streamlined one-pot approach.

Conventional Multi-Step Synthesis

This traditional method often involves the protection of reactive groups, followed by alkylation and deprotection steps. A common drawback is the formation of N-7 and N-9 isomers, which requires tedious separation.[11]

Experimental Protocol: Conventional N-Alkylation

-

Acetylation: A mixture of diacetylguanine, 2-acetoxymethoxy-1,3-diacetoxy propane, and a catalyst such as p-toluenesulfonic acid monohydrate in a solvent like N,N-dimethylformamide is heated (e.g., 95-100°C) for an extended period (e.g., 40 hours).[11]

-

Isomer Separation: After the reaction, the solvent is removed under vacuum. The resulting syrup is dissolved in a hot solvent like methanol and then cooled to crystallize and isolate the less soluble N-7 isomer.[11] The desired N-9 isomer remains in the filtrate.

-

Isolation of N-9 Isomer: The filtrate is concentrated, and the residue is treated with a different solvent system (e.g., methanol and toluene) to precipitate the N-9 isomer intermediate.[11]

-

Hydrolysis/Deacetylation: The isolated N-9 intermediate is then hydrolyzed, for example, using aqueous methylamine, to remove the acetyl protecting groups, yielding Ganciclovir.[11]

-

Purification: The crude Ganciclovir is purified by recrystallization.[11]

One-Pot Synthesis

More recent methods focus on improving efficiency, yield, and environmental friendliness. One-pot syntheses that avoid the isolation of intermediates are particularly attractive.

Experimental Protocol: One-Pot Synthesis

-

In Situ Acetylation: Guanine is heated with acetic anhydride (e.g., 120°C) to form diacetylguanine. The excess acetic anhydride is then removed under vacuum.[11]

-

N-Alkylation: To the in situ prepared diacetylguanine, 2-acetoxymethoxy-1,3-diacetoxy propane, a recyclable acidic catalyst (e.g., Amberlite IR-120), and a solvent like ethanol are added. The mixture is heated (e.g., 80°C) for a shorter duration (e.g., 2 hours).[11]

-

Catalyst Removal: The reaction mixture is hot-filtered to remove the solid catalyst.[11]

-

Deacetylation: The filtrate, containing the triacetyl ganciclovir intermediate, is concentrated. An aqueous solution of methylamine (e.g., 40%) is added, and the mixture is heated (e.g., 50°C for 1.5 hours) to remove the acetyl groups.[11]

-

Final Purification: Water is added, and the solution is neutralized with acetic acid and heated. Upon cooling, pure Ganciclovir precipitates and is collected by filtration.[11]

Caption: Comparison of conventional vs. one-pot synthesis of Ganciclovir.

Analytical Characterization

Accurate and precise analytical methods are essential for the quantification of Ganciclovir in bulk drug substance, pharmaceutical formulations, and biological matrices. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are the most common techniques employed.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

HPLC offers high specificity and sensitivity for Ganciclovir analysis.

Experimental Protocol: RP-HPLC with UV Detection

-

Instrumentation: An HPLC system equipped with a UV detector and a reversed-phase C8 or C18 column.[1][12]

-

Mobile Phase: A common mobile phase is a mixture of an aqueous buffer (e.g., 0.05 M ammonium acetate, pH 6.5) and a small amount of an organic modifier like acetonitrile (e.g., 98:2 v/v).[1]

-

Flow Rate: Typically 1.0 mL/min.[1]

-

Detection Wavelength: 254 nm.[1]

-

Standard Preparation: A stock solution of Ganciclovir (e.g., 1 mg/mL) is prepared in water. Working standards are prepared by diluting the stock solution with the mobile phase to create a calibration curve.[1]

-

Sample Preparation (for biological samples): To deproteinize the sample (e.g., plasma), an organic solvent like acetonitrile is added. The mixture is vortexed and centrifuged, and the supernatant is injected into the HPLC system. An internal standard, such as Acyclovir, is often used to improve accuracy.[1]

UV-Visible Spectrophotometry

Spectrophotometric methods provide a simpler and more rapid, though typically less specific, alternative to HPLC for quantification in pharmaceutical formulations.

Experimental Protocol: Redox-Based Spectrophotometric Method

This method is based on the redox-coupling reaction of Ganciclovir with ferric chloride and 1,10-phenanthroline, which forms a colored complex.[13]

-

Instrumentation: A UV-Visible Spectrophotometer.

-

Reagents:

-

Ganciclovir reference standard

-

Ferric chloride solution (e.g., 0.3% w/v)

-

1,10-phenanthroline solution (e.g., 0.5% w/v)

-

0.1 M Hydrochloric acid[13]

-

-

Procedure:

-

Prepare a standard stock solution of Ganciclovir (e.g., 100 µg/mL) in 0.1 M HCl.[13]

-

Create a series of calibration standards by pipetting different volumes of the stock solution into volumetric flasks.

-

To each flask, add the ferric chloride and 1,10-phenanthroline reagents.[13]

-

Allow time for color development (e.g., 15 minutes).[13]

-

Dilute to volume with 0.1 M HCl.

-

Measure the absorbance of the resulting solutions at the wavelength of maximum absorbance (e.g., 510 nm) against a reagent blank.[13]

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Safety and Handling

Ganciclovir is considered a potential human carcinogen, teratogen, and mutagen.[14] It can also cause hematologic toxicity, including neutropenia, anemia, and thrombocytopenia.[14] Therefore, it must be handled with appropriate precautions.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye protection when handling the compound.[14]

-

Handling: Avoid all personal contact, including inhalation of dust.[14] Solutions are alkaline (pH ~11) and can be irritating; if contact with skin or mucous membranes occurs, wash thoroughly with soap and water.[14]

-

Disposal: Dispose of contents and containers in accordance with local, regional, and national regulations for cytotoxic drugs.[14]

Conclusion

Ganciclovir Hydrate is a vital antiviral compound whose efficacy is deeply rooted in its specific chemical structure and mechanism of action. For researchers and drug development professionals, a thorough understanding of its physicochemical properties, particularly the distinctions between its anhydrous and hydrated forms, is paramount for successful formulation and clinical application. The synthetic and analytical protocols outlined in this guide provide a robust framework for working with this important molecule, while the safety information underscores the need for careful handling. Continued research into the solid-state properties and formulation of Ganciclovir will undoubtedly lead to further improvements in its therapeutic delivery and effectiveness.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Ganciclovir?[Link]

- Google Patents. (n.d.).

-

CICECO, Universidade de Aveiro. (2016). Reviewing the Manifold Aspects of Ganciclovir Crystal Forms. [Link]

-

DSpace Repository. (n.d.). Development of a new visible spectrophotometric method for the analysis of Ganciclovir in bulk sample and dosage form. [Link]

-

SciSpace. (n.d.). Titrimetric and Spectrophotometric Assay of Ganciclovir in Pharmaceuticals Using Cerium(IV) Sulphate as the Oxidimetric Agent. [Link]

-

AWS. (n.d.). Redox-based spectrophotometric method for the determination of Ganciclovir in bulk and pharmaceutical dosage form. [Link]

-

ResearchGate. (n.d.). Synthesis of Acyclovir, Ganciclovir and Their Prodrugs: A Review. [Link]

-

National Institutes of Health. (n.d.). Synthesis and Characterization of Ganciclovir Long Chain Lipid Prodrugs. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (2025, August 6). Reviewing the Manifold Aspects of Ganciclovir Crystal Forms | Request PDF. [Link]

-

Patsnap. (2018, August 7). Synthesis method of high-purity monoacetyl ganciclovir. [Link]

-

ResearchGate. (2011, April 8). (PDF) Studies on Crystal Modifications of Ganciclovir. [Link]

-

ResearchGate. (n.d.). The powder XRD patterns of the GCV crystal forms. The Form II pattern...[Link]

-

ResearchGate. (n.d.). Powder X-ray diffraction pattern of four forms of ganciclovir. [Link]

-

ResearchGate. (n.d.). Log P and pKa for valganciclovir, ganciclovir and acyclovir. [Link]

-

PharmaCompass.com. (n.d.). Ganciclovir | Drug Information, Uses, Side Effects, Chemistry. [Link]

-

IJNRD. (2014, January 15). HPLC method development, validation, and determination of valganciclovir. [Link]

-

ijstr.org. (2020, February 15). Determination Of Assay And Validation Of Stability Indicating RP-HPLC Method For Ganciclovir In nciclovir Drug Substance. [Link]

-

ResearchGate. (n.d.). (PDF) Development and Validation of RP-HPLC Method for the Determination of Ganciclovir in Bulk Drug and in Formulations. [Link]

-

Lupine Publishers. (2019, May 22). Determination of Ganciclovir in Plasma of Newborns with Congenital CMV Infection. [Link]

-

MedCrave online. (2014, August 27). Synthesis and characterization of ganciclovir long chain lipid prodrugs. [Link]

-

National Institutes of Health. (n.d.). Ganciclovir | C9H13N5O4 | CID 135398740. PubChem. [Link]

-

National Institutes of Health. (n.d.). Design and optimization of ganciclovir solid dispersion for improving its bioavailability. [Link]

-

National Institutes of Health. (2020, October 11). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. [Link]

-

PubMed. (2018, November 15). Synthesis, physicochemical properties and ocular pharmacokinetics of thermosensitive in situ hydrogels for ganciclovir in cytomegalovirus retinitis treatment. [Link]

-

Drugs.com. (2026, February 16). Ganciclovir: Package Insert / Prescribing Information / MOA. [Link]

-

National Institutes of Health. (2023, January 6). Extemporaneous Preparation of 20 mg/mL Ganciclovir in Artificial Tears in Comparison with Sterile Water for Ophthalmic Administration: Formulation and Stability Study. [Link]

-

MDPI. (2021, January 28). Born out of Fire and Ice: Polymorph Studies of the Antiviral Famciclovir. [Link]

-

PubMed. (2012, March 15). Determination of ganciclovir in human plasma by ultra performance liquid chromatography-UV detection. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Ganciclovir | C9H13N5O4 | CID 135398740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Ganciclovir | CAS 82410-32-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. Extemporaneous Preparation of 20 mg/mL Ganciclovir in Artificial Tears in Comparison with Sterile Water for Ophthalmic Administration: Formulation and Stability Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN103524505A - Crystal type ganciclovir sodium hydrate and preparing method thereof - Google Patents [patents.google.com]

- 10. sphinxsai.com [sphinxsai.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 14. drugs.com [drugs.com]

The Structural Elucidation of Ganciclovir Hydrate: An In-depth Technical Guide

This guide provides a comprehensive technical analysis of the nucleoside analogue structure of ganciclovir hydrate, designed for researchers, scientists, and drug development professionals. It delves into the core structural features of ganciclovir, the analytical methodologies for its characterization, and the profound implications of its structure on its antiviral activity.

Introduction: The Significance of Ganciclovir as a Nucleoside Analogue

Ganciclovir is a potent synthetic nucleoside analogue of 2'-deoxyguanosine, a cornerstone in the treatment and prevention of cytomegalovirus (CMV) infections, particularly in immunocompromised individuals.[1][2] Its efficacy lies in its ability to mimic natural nucleosides, thereby deceiving viral enzymes and disrupting the viral replication cycle.[3] The hydrated form of ganciclovir is frequently utilized in pharmaceutical formulations, and a thorough understanding of its three-dimensional structure is paramount for quality control, formulation development, and the rational design of next-generation antiviral agents. This guide will explore the molecular architecture of ganciclovir hydrate and the sophisticated analytical techniques employed to unravel its structural intricacies.

Molecular Structure and the Basis of Antiviral Activity

Ganciclovir's structure deviates from its natural counterpart, deoxyguanosine, through the presence of an acyclic side chain in place of the deoxyribose sugar moiety. This side chain, specifically a 9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]guanine structure, is the key to its mechanism of action.[1] The presence of a hydroxyl group equivalent to the 3'-hydroxyl of deoxyguanosine is a critical feature that allows for its incorporation into the growing viral DNA chain.[4]

However, it is the subtle yet significant differences in its structure that ultimately lead to the termination of viral DNA replication. The flexibility of the acyclic side chain and the altered spatial arrangement of the hydroxyl groups, once incorporated into the DNA backbone, disrupt the normal conformation and prevent the viral DNA polymerase from adding subsequent nucleotides.[4][5]

The antiviral action of ganciclovir is a multi-step process that relies on enzymatic activation within the host cell. This selective activation in virus-infected cells is a hallmark of its therapeutic index.

The Phosphorylation Cascade: A Pathway to Activation

Ganciclovir is administered as a prodrug and must be phosphorylated to its active triphosphate form to exert its antiviral effect. This process occurs in three sequential steps:

-

Monophosphorylation: In CMV-infected cells, the initial and rate-limiting step is the phosphorylation of ganciclovir to ganciclovir monophosphate. This is predominantly catalyzed by the virus-encoded protein kinase, UL97.[3] This selective phosphorylation by a viral enzyme is a crucial factor in ganciclovir's specificity for infected cells.

-

Diphosphorylation: Cellular guanylate kinase then converts ganciclovir monophosphate to ganciclovir diphosphate.

-

Triphosphorylation: Finally, various cellular kinases, including phosphoglycerate kinase, catalyze the formation of the active ganciclovir triphosphate.[6]

This active triphosphate analogue then acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP) for incorporation into the viral DNA by the viral DNA polymerase.[7]

Caption: The enzymatic activation pathway of ganciclovir to its active triphosphate form.

Structural Analysis Methodologies

A comprehensive understanding of ganciclovir hydrate's structure necessitates the use of multiple analytical techniques. These methods provide complementary information, from the atomic arrangement in the solid state to its structure in solution and its quantification in biological matrices.

Single-Crystal X-ray Diffraction: Unveiling the Solid-State Architecture

Single-crystal X-ray diffraction (XRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5] It provides definitive information on bond lengths, bond angles, and the overall molecular conformation, as well as intermolecular interactions such as hydrogen bonding. Ganciclovir is known to exist in different crystalline forms, including anhydrous polymorphs and hydrated structures.[8]

Experimental Protocol: A Step-by-Step Guide to Single-Crystal XRD

The following protocol provides a generalized workflow for the structural determination of a small organic molecule like ganciclovir hydrate.

-

Crystal Growth (Crystallization):

-

Objective: To obtain high-quality single crystals of sufficient size (typically 0.1-0.5 mm in all dimensions).[5]

-

Methodology: The slow evaporation of a saturated solution is a common technique.

-

Dissolve the ganciclovir hydrate powder in a suitable solvent (e.g., a mixture of water and an organic solvent like methanol or ethanol) at a slightly elevated temperature to ensure complete dissolution.

-

Allow the solution to cool slowly to room temperature.

-

Transfer the clear, saturated solution to a clean vial.

-

Cover the vial with a cap or parafilm with a few small perforations to allow for slow evaporation of the solvent.

-

Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.[9]

-

-

-

Crystal Mounting and Data Collection:

-

Objective: To mount a suitable single crystal on the diffractometer and collect the diffraction data.

-

Methodology:

-

Under a microscope, select a well-formed, transparent crystal with sharp edges.[9]

-

Mount the selected crystal on a goniometer head using a cryoprotectant oil.

-

The goniometer head is then placed on the diffractometer.

-

A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[10]

-

-

-

Data Processing and Structure Solution:

-

Objective: To process the raw diffraction images and solve the crystal structure.

-

Methodology:

-

The collected diffraction spots are indexed to determine the unit cell parameters and the crystal system.[11]

-

The intensities of the diffraction spots are integrated.

-

The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.

-

An initial molecular model is built into the electron density map.

-

-

-

Structure Refinement:

-

Objective: To optimize the atomic positions and thermal parameters to best fit the experimental data.

-

Methodology: The model is refined using least-squares methods to minimize the difference between the observed and calculated structure factors. The final refined structure provides accurate atomic coordinates, bond lengths, and bond angles.

-

Quantitative Data from Crystallographic Analysis of Ganciclovir

The crystal structure of one of the anhydrous polymorphs of ganciclovir has been determined to be in the monoclinic space group P21.[5]

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [5] |

| Space Group | P21 | [5] |

| a (Å) | 4.380(2) | [5] |

| b (Å) | 10.909(4) | [5] |

| c (Å) | 11.601(4) | [5] |

| β (°) | 99.11(3) | [5] |

Note: This data is for an anhydrous form. The unit cell parameters for ganciclovir hydrate will differ due to the inclusion of water molecules in the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the confirmation of the molecular structure and the assignment of specific resonances to individual atoms.

¹H and ¹³C NMR Spectral Data for Ganciclovir in DMSO-d₆

The following table summarizes the expected chemical shifts for ganciclovir. The exact values can vary slightly depending on the experimental conditions.

| Atom Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H8 | ~7.8 | |

| NH₂ | ~6.5 (broad) | |

| H1' | ~5.4 | |

| H3' | ~3.8 | |

| H4'a, H4'b | ~3.5 | |

| H5'a, H5'b | ~3.4 | |

| OH | Variable | |

| C6 | ~156 | |

| C2 | ~153 | |

| C4 | ~151 | |

| C8 | ~137 | |

| C5 | ~116 | |

| C1' | ~72 | |

| C3' | ~77 | |

| C4' | ~62 | |

| C5' | ~60 |

Note: These are approximate chemical shifts compiled from various sources and typical values for similar structures. Definitive assignment requires 2D NMR experiments such as COSY and HSQC.[12][13][14][15]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Quantification in Biological Matrices

LC-MS/MS is an indispensable tool for the quantitative analysis of ganciclovir and its phosphorylated metabolites in biological samples, such as plasma and peripheral blood mononuclear cells (PBMCs).[4][6][16] This technique combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.

Experimental Protocol: Quantification of Intracellular Ganciclovir Triphosphate

This protocol is adapted from established methods for the analysis of ganciclovir triphosphate in dried blood spots (DBS).[6]

-

Sample Preparation:

-

Objective: To extract ganciclovir and its phosphorylated forms from the biological matrix and isolate the triphosphate metabolite.

-

Methodology:

-

A 6 mm punch from a dried blood spot is extracted with a 70:30 methanol:water solution via sonication.[6]

-

The supernatant is subjected to solid-phase extraction (SPE) using a quaternary amine (QMA) cartridge to fractionate ganciclovir triphosphate from the mono- and diphosphate forms.[6]

-

The isolated ganciclovir triphosphate is then dephosphorylated to the parent ganciclovir using acid phosphatase. This is a critical step as it allows for the sensitive detection of the parent molecule by MS.[4][16]

-

A final SPE step is performed to desalt and concentrate the resulting ganciclovir sample.[6]

-

-

-

LC-MS/MS Analysis:

-

Objective: To separate and quantify the ganciclovir derived from the triphosphate metabolite.

-

Methodology:

-

The prepared sample is injected into an LC-MS/MS system.

-

Chromatographic separation is typically achieved on a reverse-phase column with an isocratic mobile phase, such as 0.1% formic acid in 99% water and 1% methanol.[6]

-

The mass spectrometer is operated in positive electrospray ionization (ESI) mode.

-

Quantification is performed using multiple reaction monitoring (MRM) of specific mass transitions for ganciclovir and a deuterated internal standard (e.g., ganciclovir-d5).[3][6][17] The typical mass transition for ganciclovir is m/z 256.1 → 152.1.[6]

-

-

Caption: A generalized workflow for the quantification of intracellular ganciclovir triphosphate using LC-MS/MS.

Conclusion and Future Perspectives

The structural analysis of ganciclovir hydrate is a multidisciplinary endeavor that combines synthetic chemistry, crystallography, spectroscopy, and analytical chemistry. The acyclic nucleoside analogue structure of ganciclovir is the cornerstone of its potent antiviral activity, enabling its selective activation in infected cells and its ability to terminate viral DNA replication.

The techniques of single-crystal X-ray diffraction, NMR spectroscopy, and LC-MS/MS provide a comprehensive toolkit for the structural elucidation and quantification of ganciclovir and its metabolites. A thorough understanding of these methodologies is essential for ensuring the quality and efficacy of ganciclovir-based therapies.

Future research in this area may focus on the development of novel ganciclovir analogues with improved oral bioavailability, enhanced selectivity for viral enzymes, and a reduced potential for drug resistance. The structural and analytical principles outlined in this guide will undoubtedly play a pivotal role in these future drug discovery and development efforts.

References

-

Billat, P. A., Sauvage, F. L., Picard, N., et al. (2015). Liquid chromatography tandem mass spectrometry quantitation of intracellular concentrations of ganciclovir and its phosphorylated forms. Analytical and Bioanalytical Chemistry, 407(12), 3449–3456. Available at: [Link]

-

Bushman, L. R., Kiser, J. J., Rower, J. E., et al. (2021). Intracellular Ganciclovir Triphosphate Concentrations in Children With Congenital Cytomegalovirus Infection. The Journal of Infectious Diseases, 224(12), 2051–2058. Available at: [Link]

-

Goldner, T., Hewlett, G., et al. (2014). Mechanism of ganciclovir-induced chain termination revealed by resistant viral polymerase mutants with reduced exonuclease activity. Proceedings of the National Academy of Sciences, 111(49), 17462-17467. Available at: [Link]

-

Kawamura, T., & Hirayama, N. (2009). Crystal Structure of Ganciclovir. X-ray Structure Analysis Online, 25, 51-52. Available at: [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Ganciclovir? Retrieved from [Link]

-

Märtson, A. G., van Hateren, K., van den Bosch, G., et al. (2019). Determination of Ganciclovir and Acyclovir in Human Serum using Liquid Chromatography-Tandem Mass Spectrometry. Journal of Applied Bioanalysis, 5(1), 1-9. Available at: [Link]

-

Juen, M. A., Wunderlich, C. H., Nußbaumer, F., et al. (2016). Supporting Information: Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy. Angewandte Chemie International Edition, 55(40), 12208-12212. Available at: [Link]

-

Dr.Oracle. (2026, February 4). What is the mechanism of action of ganciclovir in treating cytomegalovirus (CMV) infections in immunocompromised patients? Retrieved from [Link]

-

Fernandes, J. A., Galli, S., Palmisano, G., et al. (2016). Reviewing the Manifold Aspects of Ganciclovir Crystal Forms. Crystal Growth & Design, 16(7), 4108-4116. Available at: [Link]

-

Press, P. (2021, May 28). A beginner's guide to X-ray data processing. The Biochemist. Available at: [Link]

-

Determination of crystal structure by single crystal X-ray diffraction. (n.d.). Retrieved from [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Available at: [Link]

-

University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

-

PubChem. (n.d.). Ganciclovir. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

-

ChEMBL. (n.d.). Compound: GANCICLOVIR (CHEMBL182). European Bioinformatics Institute. Retrieved February 4, 2026, from [Link]

-

DNAmod. (2020, March 28). ganciclovir. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

-

Omelchenko, I. V., Kochetkov, S. N., et al. (2015). 2-(2,4-Dioxy-1,2,3,4-Tetrahydropyrimidin-1-yl)-N-(4-Phenoxyphenyl)-Acetamides as a Novel Class of Cytomegalovirus Replication Inhibitors. Acta Naturae, 7(4), 123-131. Available at: [Link]

-

ResearchGate. (n.d.). 13 C{ 1 H} NMR spectra of DMSO-d 6 showing the typical septet due to 13.... Retrieved from [Link]

-

Arkat USA. (n.d.). On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. Retrieved from [Link]

Sources

- 1. Ganciclovir | C9H13N5O4 | CID 135398740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Compound: GANCICLOVIR (CHEMBL182) - ChEMBL [ebi.ac.uk]

- 3. pure.rug.nl [pure.rug.nl]

- 4. researchgate.net [researchgate.net]

- 5. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing - Oreate AI Blog [oreateai.com]

- 6. academic.oup.com [academic.oup.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. CICECO Publication » Reviewing the Manifold Aspects of Ganciclovir Crystal Forms [ciceco.ua.pt]

- 9. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 10. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 11. portlandpress.com [portlandpress.com]

- 12. scienceopen.com [scienceopen.com]

- 13. thno.org [thno.org]

- 14. 2-(2,4-Dioxy-1,2,3,4-Tetrahydropyrimidin-1-yl)-N-(4-Phenoxyphenyl)-Acetamides as a Novel Class of Cytomegalovirus Replication Inhibitors - Babkov - Acta Naturae [actanaturae.ru]

- 15. arkat-usa.org [arkat-usa.org]

- 16. Liquid chromatography tandem mass spectrometry quantitation of intracellular concentrations of ganciclovir and its phosphorylated forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

Ganciclovir Hydrate: Mechanistic Inhibition of Viral DNA Polymerase (UL54)

The following technical guide details the mechanistic inhibition of viral DNA polymerase by Ganciclovir Hydrate.

Technical Guide for Antiviral Research & Development

Executive Summary

Ganciclovir (GCV) hydrate is the hydrated form of the synthetic nucleoside analogue 2'-deoxyguanosine. It serves as the gold-standard reference compound for cytomegalovirus (CMV) inhibition. Unlike acyclovir, which is an obligate chain terminator, ganciclovir acts via a non-obligate, delayed chain termination mechanism. This guide analyzes the molecular pharmacodynamics of GCV triphosphate (GCV-TP) within the viral replication complex, specifically targeting the UL54 DNA polymerase, and provides validated protocols for assessing inhibitory potency.

Chemical Identity & Formulation

For researchers and formulation scientists, distinguishing the hydrate form is critical for stoichiometric accuracy in stock solution preparation.

| Property | Specification |

| Compound Name | Ganciclovir Hydrate |

| Active Moiety | Ganciclovir (9-[(1,3-dihydroxy-2-propoxy)methyl]guanine) |

| CAS Number | 1359968-33-4 (Hydrate) / 82410-32-0 (Anhydrous) |

| Molecular Formula | C₉H₁₃N₅O₄[1][2][3][4][5][6][7] · xH₂O |

| Solubility | Polar hydrophilic; Soluble in acidic/basic pH; slightly soluble in water (2.6 mg/mL at 25°C).[8] |

| Relevance | The hydrate is the common stable crystalline form used in solid-state characterization and reagent supply. |

Mechanism of Action: The Phosphorylation Cascade

Ganciclovir is a prodrug that is biologically inert until tri-phosphorylated. Its high selectivity for CMV-infected cells stems from the initial phosphorylation step, which is catalyzed by a viral kinase rather than a host enzyme.[1][9]

Anabolic Activation

-

First Phosphorylation (Rate Limiting & Selective): The CMV-encoded protein kinase pUL97 phosphorylates GCV to Ganciclovir-Monophosphate (GCV-MP).[1] Uninfected mammalian cells lack a pUL97 homolog, preventing significant accumulation of the active drug in healthy tissue.

-

Second & Third Phosphorylation: Host cellular kinases (Guanylate kinase and Phosphoglycerate kinase) rapidly convert GCV-MP to the diphosphate (GCV-DP) and finally the active triphosphate (GCV-TP).

Interaction with Viral DNA Polymerase (UL54)

GCV-TP functions as a competitive inhibitor of dGTP. However, its primary antiviral efficacy arises from its incorporation into the nascent viral DNA chain.[9]

-

Competitive Inhibition: GCV-TP competes with endogenous deoxyguanosine triphosphate (dGTP) for the nucleotide-binding site on pUL54.

-

Delayed Chain Termination (The "Idling" Mechanism): Unlike acyclovir, GCV possesses a 3'-hydroxyl equivalent on its acyclic side chain. This allows the formation of a phosphodiester bond with one subsequent nucleotide.

-

Step A: GCV-MP is incorporated into the DNA strand.[1][9][10]

-

Step B: The polymerase adds one additional nucleotide (N+1).[7]

-

Step C (Stalling): The presence of GCV causes a conformational distortion. The pUL54 3'-5' exonuclease detects this error and attempts to excise the N+1 nucleotide. A futile cycle of addition and excision ("idling") ensues, effectively halting replication.

-

Visualization: Activation & Inhibition Pathway

Figure 1: The metabolic activation of Ganciclovir and its downstream blockade of viral DNA synthesis via the pUL54 polymerase "idling" mechanism.

Experimental Validation Protocols

To validate GCV potency or screen for resistance, two primary assays are utilized: the Plaque Reduction Assay (PRA) (phenotypic gold standard) and the In Vitro DNA Polymerase Assay (enzymatic specificity).

Protocol A: Plaque Reduction Assay (PRA)

This assay measures the concentration required to reduce viral plaque formation by 50% (EC50).

Reagents:

-

Human Foreskin Fibroblasts (HFF) or MRC-5 cells.

-

Ganciclovir Hydrate stock (10 mM in H₂O or PBS).

-

Crystal Violet or Immunostain (anti-IE1 antibody).

Workflow:

-

Seeding: Plate HFF cells in 24-well plates (1×10⁵ cells/well). Incubate 24h to confluence.

-

Infection: Aspirate media. Inoculate with CMV (e.g., strain AD169) at MOI 0.01 (~50-100 PFU/well). Adsorb for 1h at 37°C.

-

Treatment: Remove inoculum. Overlay with semi-solid media (DMEM + 0.5% agarose/methylcellulose) containing serial dilutions of GCV (e.g., 0.1 µM to 50 µM).

-

Incubation: Incubate for 7–10 days (CMV grows slowly).

-

Fixation & Staining: Fix with 10% formalin. Stain with Crystal Violet.

-

Quantification: Count plaques using a stereomicroscope. Plot % inhibition vs. Log[Concentration].

Protocol B: UL54 Polymerase Inhibition Assay

This cell-free assay confirms direct enzymatic inhibition, distinguishing pUL54 mutants from pUL97 mutants.

Workflow:

-

Reaction Mix: Combine purified pUL54, DNA template (poly(dA)-oligo(dT)), and ³H-dTTP.

-

Inhibitor: Add GCV-TP (Note: Must use Triphosphate form, not the hydrate precursor) at varying concentrations.

-

Elongation: Incubate at 37°C for 30–60 mins.

-

Termination: Stop reaction with ice-cold 10% TCA (Trichloroacetic acid).

-

Filtration: Filter precipitates through GF/C glass fiber filters. Wash to remove unbound ³H-dTTP.

-

Scintillation Counting: Measure incorporated radioactivity.[5]

Visualization: Plaque Reduction Workflow

Figure 2: Step-by-step workflow for the Plaque Reduction Assay, the standard for determining GCV susceptibility.

Data Analysis & Resistance Profiles

Comparative Potency (IC50/EC50)

Ganciclovir is significantly more potent against CMV than Acyclovir due to the specificity of the UL97 kinase.[1]

| Virus Target | EC50 (µM) | Mechanism Note |

| HCMV (AD169) | 1.7 – 3.5 | High affinity for pUL97; potent pUL54 inhibition. |

| HSV-1 / HSV-2 | 0.2 – 5.0 | Activated by HSV Thymidine Kinase (TK); highly effective. |

| VZV | 1.0 – 5.0 | Activated by VZV TK (ORF36). |

| Human DNA Pol-α | > 100 | Low affinity; basis for therapeutic index. |

Genetic Resistance Barriers

Resistance typically emerges after prolonged therapy (e.g., in transplant recipients).

| Gene | Function | Mutation Frequency | Mechanism of Resistance |

| UL97 | Phosphotransferase | > 90% of cases | Prevents conversion of GCV to GCV-MP. (e.g., M460V, A594V).[11] |

| UL54 | DNA Polymerase | < 10% of cases | Decreases GCV-TP binding affinity or increases exonuclease excision of the drug. |

References

-

Mechanism of Ganciclovir Action: Matthews, T., & Boehme, R.[9][12][13][14] (1988). Antiviral activity and mechanism of action of ganciclovir.[3][6][10][11][12][15][16] Reviews of Infectious Diseases, 10(Supplement_3), S490-S494.

-

UL97 Kinase Phosphorylation: Littler, E., et al. (1992). Human cytomegalovirus UL97 open reading frame encodes a protein that phosphorylates the antiviral nucleoside analogue ganciclovir.[1][6][9][11][16] Nature, 358, 160–162.[16]

-

Mechanism of Chain Termination (Idling): Talarico, C. L., et al. (1999). Acyclovir is an obligate chain terminator but ganciclovir is not: A comparative study of the mechanisms of action. Antimicrobial Agents and Chemotherapy, 43(9).

-

Clinical Resistance (UL97/UL54): Lurain, N. S., & Chou, S. (2010). Antiviral drug resistance of human cytomegalovirus.[6][10][11][17] Clinical Microbiology Reviews, 23(4), 689–712.

-

Ganciclovir Hydrate Properties: PubChem Compound Summary. (2024). Ganciclovir (CID 135398740).

Sources

- 1. droracle.ai [droracle.ai]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. glpbio.cn [glpbio.cn]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of ganciclovir-induced chain termination revealed by resistant viral polymerase mutants with reduced exonuclease activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

- 9. What is the mechanism of Ganciclovir? [synapse.patsnap.com]

- 10. pnas.org [pnas.org]

- 11. Diagnosis and Discussion -- Case 1074 [path.upmc.edu]

- 12. Mechanism of ganciclovir-induced chain termination revealed by resistant viral polymerase mutants with reduced exonuclease activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. Ganciclovir | CAS#:82410-32-0 | Chemsrc [chemsrc.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Function of human cytomegalovirus UL97 kinase in viral infection and its inhibition by maribavir - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cytomegalovirus DNA polymerase inhibition and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The Mechanistic Role of UL97 Kinase in Ganciclovir Phosphorylation

The following technical guide details the mechanistic role of the human cytomegalovirus (HCMV) UL97 kinase in the activation of Ganciclovir.

Executive Summary

Ganciclovir (GCV) remains the gold standard for treating human cytomegalovirus (HCMV) infections.[1] However, GCV is administered as a biologically inactive prodrug (often formulated as Ganciclovir hydrate or sodium). Its therapeutic efficacy is entirely dependent on a three-step intracellular phosphorylation cascade.

The rate-limiting and critical selectivity step in this cascade is mediated by the viral protein kinase pUL97 .[2] This guide provides an in-depth analysis of the pUL97-mediated phosphorylation mechanism, the kinetic constraints of this reaction, and the specific mutations that drive antiviral resistance. It also details standardized protocols for characterizing UL97 activity in a research setting.

Molecular Mechanism of Activation[2]

The Prodrug Concept

Ganciclovir is an acyclic nucleoside analog of 2'-deoxyguanosine.[2] In its administered form (e.g., Ganciclovir hydrate), it lacks the phosphate groups necessary to interact with its target, the viral DNA polymerase (pUL54).

The Phosphorylation Cascade

The activation pathway is highly specific to HCMV-infected cells because the first step requires a viral enzyme. Uninfected cells lack pUL97, preventing the accumulation of the toxic triphosphate form and ensuring a high therapeutic index.

-

Step 1 (Rate-Limiting): The viral kinase pUL97 transfers the gamma-phosphate from ATP to the aliphatic hydroxyl group of Ganciclovir, forming Ganciclovir-5'-Monophosphate (GCV-MP) .

-

Step 2: Cellular Guanylate Kinase (GMPK) converts GCV-MP to Ganciclovir-5'-Diphosphate (GCV-DP) . Note: GCV-MP is a relatively poor substrate for GMPK compared to natural GMP, but sufficient conversion occurs to drive the pathway.

-

Step 3: Cellular Nucleoside Diphosphate Kinase (NDPK) or Phosphoglycerate Kinase converts GCV-DP to the active Ganciclovir-5'-Triphosphate (GCV-TP) .

Mechanism of Action: GCV-TP acts as a competitive inhibitor of dGTP for the viral DNA polymerase (pUL54). Once incorporated into the nascent viral DNA chain, it causes chain termination (or severe slowing of elongation) due to the lack of a true 3'-OH group.[3]

Pathway Visualization

The following diagram illustrates the phosphorylation cascade and the specific enzymes involved at each stage.

Caption: Figure 1: The Ganciclovir activation pathway. pUL97 mediates the critical first phosphorylation step, conferring viral selectivity.[2][3]

Kinetic Profiling of UL97

Understanding the kinetics of UL97 is vital for drug development, particularly when designing next-generation nucleoside analogs.

Substrate Specificity

pUL97 is a serine/threonine kinase that functions as a viral ortholog of cellular Cyclin-Dependent Kinases (CDKs). While its natural role involves phosphorylating viral proteins (e.g., pUL69, pUL44) and cellular targets (e.g., Rb, Lamin A/C) to regulate the cell cycle and viral egress, it possesses a unique promiscuity that allows it to accept Ganciclovir as a substrate.

Kinetic Constants

Ganciclovir is an inefficient substrate for UL97 compared to natural nucleosides or newer analogs like Maribavir or Cyclopropavir.

-

Km (Michaelis Constant): The Km for Ganciclovir is high, typically estimated in the millimolar range (approx. 1–3 mM) . This indicates low affinity, necessitating high intracellular concentrations of the drug for effective phosphorylation.

-

Comparative Efficiency: Studies utilizing purified pUL97 have shown that Cyclopropavir (CPV) is phosphorylated roughly 45-fold more efficiently than Ganciclovir, with a Km of 1.75 mM for CPV, suggesting the Km for GCV is likely even higher or the Vmax significantly lower.

Implication: The inefficiency of this step is the primary bottleneck in GCV therapy. Mutations that even slightly perturb the ATP-binding pocket or substrate recognition domain can render the drug ineffective.

Mechanisms of Resistance[5][8]

Resistance to Ganciclovir is most commonly driven by point mutations in the UL97 gene (90% of cases), followed by mutations in the UL54 DNA polymerase gene.

Genotypic Mapping

UL97 resistance mutations cluster in specific functional domains:

-

Codon 460 (Catalytic Loop): The M460V and M460I mutations are located in the catalytic loop (domain VIb). These mutations alter the active site geometry, reducing the efficiency of GCV phosphorylation without abolishing the kinase's natural function.

-

Codons 590–607 (Substrate Recognition): This region (specifically A594V , L595S , C592G , C603W ) is involved in substrate recognition. Mutations here are the most frequent in clinical isolates. They selectively impair GCV recognition while preserving the phosphorylation of natural protein substrates required for viral replication.

-

Codon 520: The H520Q mutation is another common marker of resistance.[4][5]

Phenotypic Impact

| Mutation | Frequency | Resistance Level (Fold Change in EC50) | Cross-Resistance |

| M460V/I | Common | 5x – 10x | None (Susceptible to Foscarnet/Cidofovir) |

| H520Q | Common | 5x – 15x | None |

| A594V | Very Common | 5x – 15x | None |

| L595S | Common | 5x – 15x | None |

| C603W | Common | 5x – 10x | None |

| Del 590-593 | Rare | >20x | None |

Experimental Methodologies

To study UL97 activity or validate resistance, the following protocols are field-standard.

Protocol A: In Vitro Kinase Assay (Radioactive)

Purpose: To directly quantify the phosphorylation of GCV by purified or immunoprecipitated UL97.

-

Enzyme Preparation: Express UL97 (WT or Mutant) in insect cells (Sf9) using a baculovirus vector or immunoprecipitate from HCMV-infected cell lysates using anti-UL97 antibodies.

-

Reaction Mix: Prepare a buffer containing:

-

50 mM Tris-HCl (pH 8.0)

-

10 mM MgCl2 (Essential cofactor)

-

10 mM β-glycerophosphate (Phosphatase inhibitor)

-

1 mM DTT

-

Substrate: 50–100 µM Ganciclovir

-

Radioisotope: 10 µCi [γ-32P]ATP (Specific activity ~3000 Ci/mmol)

-

-

Incubation: Incubate at 37°C for 30–60 minutes.

-

Termination: Stop reaction by spotting 5 µL onto DE81 anion-exchange filter paper (binds nucleotides) or P81 phosphocellulose paper (binds proteins - Note: For GCV-MP detection, Thin Layer Chromatography (TLC) on PEI-cellulose plates is superior to separate GCV-MP from ATP).

-

Refined Separation: Spot reaction on PEI-cellulose TLC plates. Develop in 0.5 M Ammonium Formate (pH 3.5).

-

-

Quantification: Expose plate to a phosphorimager screen. GCV-MP will migrate differently than ATP and free phosphate. Quantify the signal intensity of the GCV-MP spot relative to standards.

Protocol B: Recombinant Phenotyping (Marker Transfer)

Purpose: The "Gold Standard" for confirming that a specific genetic mutation causes drug resistance.

-

Cloning: Clone the UL97 gene containing the candidate mutation into a transfer vector.

-

Recombination: Co-transfect the transfer vector with a parental HCMV bacterial artificial chromosome (BAC) lacking UL97 (ΔUL97) into human fibroblasts (HFFs).

-

Selection: Allow homologous recombination to repair the deletion with the mutant gene. Plaque purify the resulting virus.

-

Plaque Reduction Assay:

-

Infect HFF monolayers with the recombinant virus (MOI 0.01).

-

Add overlay medium containing serial dilutions of Ganciclovir (0, 1, 5, 10, 50, 100 µM).

-

Incubate for 7–10 days.

-

Stain and count plaques.

-

Calculation: Plot % plaque reduction vs. log[drug]. Calculate EC50 (concentration inhibiting 50% of plaques).

-

Validation: A >3-fold increase in EC50 compared to WT confirms resistance.

-

Resistance Testing Workflow

The following workflow outlines the logical steps for identifying GCV resistance in a clinical setting.

Caption: Figure 2: Diagnostic workflow for Ganciclovir resistance genotyping.

References

-

Sullivan, V., et al. (1992). "A protein kinase homologue controls phosphorylation of ganciclovir in human cytomegalovirus-infected cells."[2][6] Nature.[6] Link

-

Chou, S., & Bowlin, T. L. (2011). "Cytomegalovirus UL97 Mutations Affecting Cyclopropavir and Ganciclovir Susceptibility."[5][7] Antimicrobial Agents and Chemotherapy.[5] Link[5]

-

Gentry, B. G., et al. (2010). "Phosphorylation of antiviral and endogenous nucleotides to di- and triphosphates by guanosine monophosphate kinase."[8][9] Biochemical Pharmacology. Link

-

Lurain, N. S., & Chou, S. (2010). "Antiviral Drug Resistance of Human Cytomegalovirus."[4][5][6][10] Clinical Microbiology Reviews. Link

-

Coen, D. M., et al. (1995). "The human cytomegalovirus UL97 protein is a protein kinase that autophosphorylates on serines and threonines." Journal of Virology. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. droracle.ai [droracle.ai]

- 3. What is the mechanism of Ganciclovir? [synapse.patsnap.com]

- 4. Recombinant Phenotyping of Cytomegalovirus UL97 Kinase Sequence Variants for Ganciclovir Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A protein kinase homologue controls phosphorylation of ganciclovir in human cytomegalovirus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Codex_V5 [unilim.fr]

- 8. ovid.com [ovid.com]

- 9. researchgate.net [researchgate.net]

- 10. Sequencing of Cytomegalovirus UL97 Gene for Genotypic Antiviral Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]

Ganciclovir Hydrate Blood-Brain Barrier Permeability: Mechanistic Insights and Experimental Methodologies

Executive Summary

Ganciclovir (GCV) is a potent antiviral nucleoside analogue utilized extensively for the treatment of cytomegalovirus (CMV) encephalitis and as an essential prodrug in Herpes simplex virus thymidine kinase (HSV-tk) gene therapy for malignant gliomas[1][2]. Despite its profound efficacy in systemic applications, treating central nervous system (CNS) pathologies with GCV is notoriously difficult. The primary bottleneck is the blood-brain barrier (BBB), a highly regulated neurovascular unit that severely restricts GCV penetration[3]. This technical guide dissects the mechanistic barriers to GCV permeability, outlines the quantitative pharmacokinetics of its CNS distribution, and provides detailed, self-validating experimental methodologies for evaluating its transport.

The Mechanistic Barrier: Why Ganciclovir Struggles to Cross the BBB

The failure of GCV to efficiently cross the BBB is rooted in two intersecting biological phenomena:

-

Physicochemical Exclusion: GCV is a highly polar, hydrophilic molecule. The tight junctions of the brain capillary endothelial cells block paracellular diffusion, while the drug's low lipophilicity prevents passive transcellular diffusion across the lipid bilayer[1].

-

Active Efflux Transport: The BBB expresses multiple ATP-binding cassette (ABC) transporters on its luminal membrane. GCV is a recognized substrate for P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and Multidrug Resistance Protein 4 (MRP4/ABCC4), which actively pump GCV back into the systemic circulation[4].

Causality of Poor Penetration: The combination of low passive permeability and high active efflux results in a severely restricted unbound brain-to-plasma concentration ratio (

ABC transporter-mediated active efflux of Ganciclovir at the blood-brain barrier.

Quantitative Pharmacokinetics of Ganciclovir in the CNS

To accurately contextualize the barrier function, quantitative pharmacokinetic parameters must be compared across different models and compartments. GCV exhibits rapid systemic clearance but highly restricted CNS accumulation.

| Species / Model | Administration | Target Compartment | Key Pharmacokinetic Parameter | Reference |

| Rat (Baseline) | GCV (30 mg/kg IP) | Brain ISF (Microdialysis) | [4] | |

| Rat (+ Tariquidar) | GCV + P-gp Inhibitor | Brain ISF (Microdialysis) | [4] | |

| Nonhuman Primate | GCV (10 mg/kg IV) | Cerebrospinal Fluid (CSF) | CSF/Plasma AUC Ratio = 15.5% | [5] |

| Human (Glioblastoma) | Valganciclovir (900 mg Oral) | Brain ECF (Microdialysis) | ECF | [6] |

Experimental Methodologies for BBB Permeability Assessment

Evaluating GCV permeability requires systems that isolate specific transport mechanisms. We detail two core methodologies: an in vitro surrogate model for efflux screening and an in vivo microdialysis protocol for absolute quantification.

Protocol 1: In Vitro Transwell Assay using MDCK-MDR1 / VB-Caco-2

Causality of Experimental Choice: Primary brain endothelial cells rapidly lose tight junction integrity and downregulate transporter expression when cultured in vitro. To study GCV efflux reliably, surrogate epithelial lines like MDCK-MDR1 (transfected with human ABCB1) or VB-Caco-2 (vinblastine-selected to overexpress P-gp) are utilized[7][8]. These models provide a robust, high-signal window for efflux transport. Self-Validating System: The assay relies on bidirectional transport to calculate an Efflux Ratio (ER). By running parallel arms with and without specific inhibitors, the system self-validates: an ER > 2 that collapses to ~1 upon inhibition confirms specific transporter mediation rather than an assay artifact.

Step-by-Step Methodology:

-

Cell Seeding: Seed MDCK-MDR1 or VB-Caco-2 cells on polycarbonate transwell inserts. Culture for 5-7 days (MDCK) or 21 days (Caco-2) until a polarized monolayer forms.

-

Barrier Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER exceeds established thresholds (e.g., >250 Ω·cm² for MDCK-MDR1) to ensure paracellular blockade.

-

Bidirectional Dosing:

-

A-to-B (Apical to Basolateral): Add GCV to the apical chamber. Sample the basolateral chamber at 30, 60, 90, and 120 minutes.

-

B-to-A (Basolateral to Apical): Add GCV to the basolateral chamber. Sample the apical chamber at identical intervals.

-

-

Inhibitor Validation Arm: Repeat Step 3 in the presence of 1 µM Tariquidar (P-gp inhibitor) in both chambers to isolate ABCB1 activity.

-

Quantification & Calculation: Analyze samples via LC-MS/MS. Calculate the Apparent Permeability (

) for both directions. The Efflux Ratio is calculated as

Protocol 2: In Vivo Intracerebral Microdialysis

Causality of Experimental Choice: Traditional whole-brain homogenates conflate intravascular drug, intracellularly trapped drug, and extracellular drug. Microdialysis specifically samples the unbound interstitial fluid (ISF) fraction, which is the true pharmacologically active pool capable of reaching tumor cells or viral targets[1][4][6]. Self-Validating System: Microdialysis probes have variable recovery rates in vivo. The protocol utilizes a "retrodialysis" calibration step. By perfusing a known calibrator and measuring its loss into the tissue, the system self-corrects for probe efficiency, ensuring absolute ISF concentration accuracy[3].

Step-by-Step Methodology:

-

Stereotaxic Implantation: Anesthetize the rodent and mount in a stereotaxic frame. Implant a microdialysis guide cannula into the striatum or target tumor bed (e.g., BT4C glioma model)[1]. Allow 24 hours for BBB recovery from surgical trauma.

-

Probe Calibration (Retrodialysis): Insert the microdialysis probe. Perfuse artificial CSF (aCSF) containing a stable isotope-labeled GCV calibrator at 1 µL/min. Calculate in vivo recovery based on the calibrator's loss from the dialysate.

-

Systemic Administration: Administer GCV (e.g., 30 mg/kg IV or IP)[4].

-

Continuous Sampling: Collect dialysate fractions every 20 minutes for 4-6 hours. Simultaneously collect serial blood samples to determine unbound plasma concentrations via equilibrium dialysis.

-

PK Modeling: Quantify unbound GCV via HPLC. Calculate the Area Under the Curve for brain ISF (

) and plasma (

Step-by-step in vivo microdialysis workflow for quantifying unbound brain Ganciclovir.

Advanced Strategies for Enhancing Ganciclovir Brain Penetration

Given the severe restrictions imposed by the BBB, several strategies have been developed to enhance GCV delivery:

-